2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.
Acylation Reaction: The benzothiazole derivative is then acylated with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine.
N-Alkylation: The final step involves the N-alkylation of the acylated product with 3-pyridinemethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)acetamide
- 2-(4-chlorophenyl)-N-(benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide
- 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylacetamide
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide lies in its combination of functional groups and aromatic systems, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Biological Activity
The compound 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic molecule with potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a chlorophenyl group, a difluorobenzothiazole moiety, and a pyridine derivative. The presence of fluorine atoms is significant as they often enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their effectiveness against Mycobacterium tuberculosis, several compounds similar to this one showed promising results with IC50 values ranging from 1.35 to 2.18 μM . The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study on benzothiazole derivatives revealed that modifications in the benzothiazole ring could lead to enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with key regulatory proteins involved in cell cycle progression.
The mechanism by which this compound exerts its biological effects involves binding to specific targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival.
- Receptor Interaction : It may also interact with various receptors affecting signaling pathways related to cell growth and apoptosis.
Case Study 1: Antitubercular Activity
In a systematic study, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active derivatives showed IC90 values indicating effective inhibition at low concentrations. Notably, one derivative exhibited an IC90 of 40.32 μM while remaining non-toxic to human embryonic kidney cells (HEK-293) .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of benzothiazole derivatives. The study demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways and caspase activation .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3OS/c22-15-5-3-13(4-6-15)8-19(28)27(12-14-2-1-7-25-11-14)21-26-20-17(24)9-16(23)10-18(20)29-21/h1-7,9-11H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDZXCCFJEFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.